An In-depth Technical Guide to 2-(4-Iodophenyl)acetamide: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 2-(4-Iodophenyl)acetamide: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-(4-Iodophenyl)acetamide, a key molecular building block in organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a robust synthetic protocol with mechanistic insights, and explore its strategic application in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.
Core Molecular Identity and Physicochemical Profile
2-(4-Iodophenyl)acetamide is a halogenated aromatic acetamide. Its structure is characterized by an acetamide group linked to a phenyl ring substituted with an iodine atom at the para-position. This specific arrangement of functional groups imparts a unique combination of reactivity and physicochemical properties that are highly valuable in synthetic chemistry.
The iodine atom, being a large and polarizable halogen, serves as an excellent leaving group in various cross-coupling reactions, most notably those catalyzed by transition metals like palladium. This makes the molecule a versatile precursor for constructing more complex molecular architectures. The acetamide moiety, on the other hand, provides a site for hydrogen bonding and can influence the molecule's solubility and metabolic stability.
Below is the chemical structure of 2-(4-Iodophenyl)acetamide.
Caption: Chemical Structure of 2-(4-Iodophenyl)acetamide
A summary of its key identifiers and physicochemical properties is provided in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(4-iodophenyl)acetamide | N/A |
| CAS Number | 84863-81-0 | |
| Molecular Formula | C₈H₈INO | [1] |
| Molecular Weight | 261.06 g/mol | [1][2] |
| Linear Formula | C8H8O1N1I1 | |
| InChI Key | RKJMVTJNBPMLGH-UHFFFAOYSA-N | |
| Physical Form | Crystal - Powder | |
| Purity | Typically ≥95-97% | |
| Storage | Refrigerated, under an inert atmosphere |
Synthesis Protocol and Mechanistic Considerations
The synthesis of 2-(4-Iodophenyl)acetamide is most reliably achieved through a two-step process starting from the commercially available 2-(4-iodophenyl)acetic acid. This method involves the activation of the carboxylic acid to form a more reactive intermediate, followed by amidation.
Step-by-Step Experimental Protocol
Step 1: Activation of Carboxylic Acid to Acid Chloride
-
Objective: To convert the relatively unreactive carboxylic acid into a highly electrophilic acid chloride, priming it for nucleophilic attack by ammonia.
-
Materials:
-
2-(4-Iodophenyl)acetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) as solvent
-
A catalytic amount of N,N-dimethylformamide (DMF)
-
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 1.0 equivalent of 2-(4-iodophenyl)acetic acid in anhydrous DCM.
-
Slowly add 2-3 equivalents of thionyl chloride at room temperature. The addition of a single drop of DMF will catalyze the reaction.[3]
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.[3]
-
After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-(4-iodophenyl)acetyl chloride is typically used directly in the next step without further purification.
-
Step 2: Amidation of the Acid Chloride
-
Objective: To introduce the amide functional group via nucleophilic acyl substitution.
-
Materials:
-
Crude 2-(4-iodophenyl)acetyl chloride from Step 1
-
Aqueous ammonium hydroxide (NH₄OH) or ammonia gas
-
Anhydrous DCM or a suitable inert solvent
-
-
Procedure:
-
Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonium hydroxide. The reaction is exothermic and should be controlled by the rate of addition.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Perform a liquid-liquid extraction. Separate the organic layer, and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-(4-iodophenyl)acetamide by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.
-
Workflow and Mechanistic Rationale
The choice of thionyl chloride and a catalytic amount of DMF is a classic and efficient method for acid chloride formation (the Vilsmeier-Haack mechanism). The subsequent amidation with ammonia is a straightforward nucleophilic acyl substitution. This robust and high-yielding sequence is a staple in organic synthesis.
Caption: Synthetic workflow for 2-(4-Iodophenyl)acetamide.
Strategic Applications in Drug Development
The true value of 2-(4-Iodophenyl)acetamide lies in its utility as a versatile building block for creating libraries of compounds for drug discovery.
-
Platform for Cross-Coupling Reactions: The iodophenyl moiety is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are cornerstones of modern medicinal chemistry, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. For instance, a Stille coupling can be used to link the iodophenyl ring to another aromatic or heteroaromatic system, a common strategy for building complex drug scaffolds.[4] This enables the systematic exploration of the chemical space around the core structure to optimize target binding and pharmacokinetic properties.
-
Bioisosteric Replacement and Scaffolding: The acetamide group can act as a bioisostere for other functional groups or serve as a stable linker within a larger molecule. The amide bond is generally resistant to metabolic degradation, which can be a desirable feature in drug design.
-
Intermediate for Further Functionalization: Both the aromatic ring and the amide group can be further modified. The iodine can be replaced, or electrophilic aromatic substitution can be performed at the ortho positions. The amide nitrogen can also be alkylated or functionalized after deprotonation.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-(4-Iodophenyl)acetamide is essential. It is classified as an irritant.
| Safety Information | Details | Source |
| Pictogram | GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | [5] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [5] |
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration and storage under an inert atmosphere are recommended.
Conclusion
2-(4-Iodophenyl)acetamide is more than just a simple chemical compound; it is a strategic tool for medicinal chemists and researchers. Its well-defined structure, reliable synthesis, and, most importantly, the reactive iodophenyl handle make it an invaluable precursor for constructing novel and complex molecules. Understanding its properties and synthetic accessibility allows for its effective integration into drug discovery programs, accelerating the development of next-generation therapeutics.
References
-
(S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide | C12H12INO3 | CID 25014705. PubChem. [Link]
-
N-(4-iodophenyl)acetamide - Chemical Synthesis Database. ChemSynthesis. [Link]
-
2-(4-Iodophenyl)-2-(4-methylanilino)acetamide. PubChem. [Link]
-
N-(4-Iodophenyl)acetamide. NIST WebBook. [Link]
-
Acetamide, N-(4-iodophenyl)-. SIELC Technologies. [Link]
-
N-(4-Iodophenyl)acetamide. NIST WebBook. [Link]
-
N-(4-Iodophenyl)acetamide | C8H8INO | CID 12147. PubChem. [Link]
-
STILLE COUPLINGS CATALYZED BY PALLADIUM-ON-CARBON WITH CuI AS A COCATALYST: SYNTHESIS OF 2-(4'-ACETYLPHENYL)THIOPHENE. Organic Syntheses. [Link]
- Process for the preparation of acetamide derivatives.
